In-Depth Technical Guide: Chemical Structure, Properties, and Synthetic Utility of 1-[(Diethylamino)carbonyl]piperidine-4-carboxylic Acid
In-Depth Technical Guide: Chemical Structure, Properties, and Synthetic Utility of 1-[(Diethylamino)carbonyl]piperidine-4-carboxylic Acid
Executive Summary
As a Senior Application Scientist in medicinal chemistry, I frequently encounter the need for highly specific, orthogonally functionalized building blocks to construct complex pharmacophores. 1-[(Diethylamino)carbonyl]piperidine-4-carboxylic acid (CAS: 188854-42-4) is a premier bifunctional intermediate that fulfills this role. By combining a rigid piperidine linker, a stable lipophilic diethylurea moiety, and a reactive carboxylic acid coupling point, this compound serves as a critical foundation for synthesizing targeted enzyme inhibitors—most notably against Fatty Acid Amide Hydrolase (FAAH)—and various G-protein coupled receptor (GPCR) ligands[1].
This whitepaper provides a comprehensive analysis of its structural properties, details a self-validating synthetic methodology, and explores its mechanistic utility in modern drug discovery.
Structural & Physicochemical Profiling
The pharmacological value of 1-[(diethylamino)carbonyl]piperidine-4-carboxylic acid is deeply rooted in its 3D conformation and electronic distribution.
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Conformational Rigidity: The piperidine ring predominantly adopts a chair conformation in solution. To minimize 1,3-diaxial steric clashes, the bulky 4-carboxylic acid group strongly prefers the equatorial position.
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Electronic Pre-organization: At the N1 position, the diethylcarbamoyl (urea) group introduces a planar geometry due to the partial double-bond character of the C–N amide bonds. This restricted rotation is a key driver of its utility, as it pre-organizes the molecule for optimal binding within deep, narrow enzymatic pockets[2].
Quantitative Physicochemical Data
The following table summarizes the core quantitative parameters of the compound, essential for calculating reaction stoichiometries and predicting pharmacokinetic behavior in downstream derivatives:
| Parameter | Value |
| Chemical Name | 1-(diethylcarbamoyl)piperidine-4-carboxylic acid |
| CAS Registry Number | 188854-42-4 |
| Molecular Formula | C11H20N2O3 |
| Molecular Weight | 228.29 g/mol |
| SMILES String | CCN(CC)C(=O)N1CCC(CC1)C(=O)O |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
Synthetic Methodologies: A Self-Validating Protocol
While direct Schotten-Baumann acylation of unprotected piperidine-4-carboxylic acid is theoretically possible, my experience dictates that it is practically flawed. The free carboxylate moiety can act as a competing nucleophile under basic conditions, leading to the formation of unstable mixed anhydrides or oligomeric impurities.
To ensure absolute N-regioselectivity and high overall yield, a two-step protocol utilizing an ester-protected precursor (ethyl isonipecotate) is strictly recommended.
Step 1: N-Acylation (Urea Formation)
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Preparation: Charge a dry, nitrogen-purged reaction vessel with ethyl isonipecotate (1.0 eq) and anhydrous dichloromethane (DCM).
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Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.5 eq).
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Causality: DIPEA is specifically chosen over triethylamine. Its increased steric bulk prevents it from acting as a nucleophilic catalyst toward the highly electrophilic diethylcarbamoyl chloride, thereby avoiding the formation of insoluble quaternary ammonium adducts that can stall the reaction.
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Acylation: Cool the mixture to 0 °C and add diethylcarbamoyl chloride (1.1 eq) dropwise to control the exothermic reaction.
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Validation: Allow the reaction to warm to room temperature and stir for 4–6 hours. Confirm complete consumption of the starting material via LC-MS (monitoring for the intermediate mass).
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Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate to yield ethyl 1-(diethylcarbamoyl)piperidine-4-carboxylate.
Step 2: Saponification (Ester Hydrolysis)
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Solvent System: Dissolve the intermediate from Step 1 in a 3:1 mixture of Tetrahydrofuran (THF) and water.
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Causality: This biphasic-miscible solvent system is critical. THF provides excellent solvation for the lipophilic ester, while water solubilizes the lithium hydroxide (LiOH). This ensures a homogenous reaction environment, accelerating the hydrolysis rate at room temperature and preventing thermal degradation.
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Hydrolysis: Add LiOH monohydrate (2.0 eq) and stir at room temperature for 12 hours.
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Isolation: Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer with 1M HCl to pH 3–4. Extract the precipitated target compound with ethyl acetate. Wash with brine, dry, and concentrate.
Synthetic workflow and application of 1-[(diethylamino)carbonyl]piperidine-4-carboxylic acid.
Applications in Medicinal Chemistry: The Piperidine-Urea Pharmacophore
The 1-(diethylcarbamoyl)piperidine scaffold is a highly privileged structure in modern drug design[3]. The diethylurea moiety acts as a stable, lipophilic hydrogen-bond acceptor, while the carboxylic acid provides a versatile coupling point for generating diverse amide libraries.
A prominent application of this building block is in the synthesis of covalent inhibitors for Fatty Acid Amide Hydrolase (FAAH), an integral membrane enzyme responsible for degrading endocannabinoids[1]. Computational and structural analyses reveal a fascinating mechanism: when the 4-carboxylic acid is coupled to specific aryl amines, the resulting piperidine aryl ureas undergo a unique enzyme-induced distortion of the amide bond upon entering the FAAH active site. This physical distortion breaks the resonance of the urea system, increasing the electrophilicity of the carbonyl carbon and facilitating a targeted covalent attack by the catalytic Ser241 nucleophile[4].
Analytical Characterization (Self-Validating System)
To guarantee the integrity of the synthesized building block before deploying it in downstream coupling reactions, the following analytical profile must be verified:
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LC-MS (ESI+): The expected pseudomolecular ion [M+H]+ must appear at m/z 229.1.
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¹H NMR (400 MHz, CDCl₃): Validation of the diethylcarbamoyl group requires the identification of a characteristic quartet around δ 3.2 ppm (4H, -CH₂-) and a triplet around δ 1.1 ppm (6H, -CH₃). The piperidine ring protons will appear as complex multiplets between δ 1.5–3.8 ppm, with the C4 methine proton typically resonating around δ 2.5 ppm.
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IR Spectroscopy: Confirm the presence of two distinct carbonyl stretches: a strong absorption band at ~1710 cm⁻¹ (carboxylic acid C=O) and a secondary band at ~1630 cm⁻¹ (urea C=O).
References
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Sigma-Aldrich. "CAS 188854-42-4 | 1-(diethylcarbamoyl)piperidine-4-carboxylic acid." Sigma-Aldrich Product Catalog.
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Ahn, K., et al. "Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH)." PubMed Central (PMC).
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Palermo, G., et al. "Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas." PubMed Central (PMC).
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Palermo, G., et al. "Covalent Inhibitors of Fatty Acid Amide Hydrolase: A Rationale for the Activity of Piperidine and Piperazine Aryl Ureas." Journal of Medicinal Chemistry - ACS Publications.
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Davies, B. R., et al. "Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases." Journal of Medicinal Chemistry - ACS Publications.
Sources
- 1. Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
